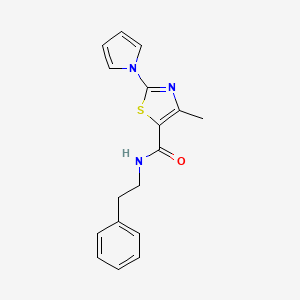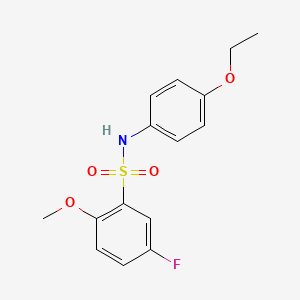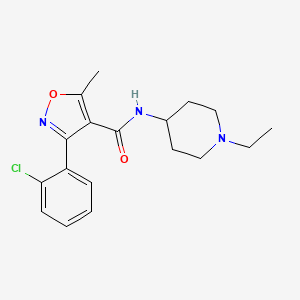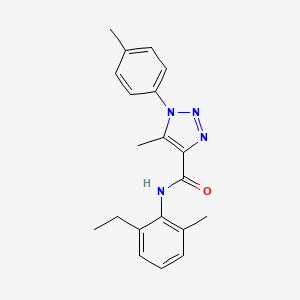
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
描述
The chemical compound under discussion is part of a broader class of compounds known for their complex structures and diverse chemical reactions. It embodies a rich chemistry, primarily due to its isoquinoline and pyrimidinone moieties, which offer multiple sites for chemical modifications and interactions.
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone involves intricate steps that can include cyclization reactions, acetylation, and nucleophilic substitution. For example, a method for creating related compounds entails the reaction of 3,4-dihydroisoquinolines with 2-methylthio-4-oxo-1,4-dihydro-6-pyrimidinyl acetate, leading to derivatives through interactions with diazomethane (Gulyakevich et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a dihydro-isoquinoline fused with a pyrimidinone ring. This structural arrangement is pivotal for their chemical behavior and reactivity. The stereochemistry and regiochemistry of these molecules can be determined through spectroscopic methods such as NMR, providing insights into their three-dimensional conformation and the spatial arrangement of their atoms.
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitution and intramolecular cyclization. Their reactivity is influenced by the functional groups attached to the isoquinoline and pyrimidinone rings. For instance, the acylation and subsequent nucleophilic substitution reactions are common pathways for modifying these compounds, leading to diverse derivatives with varied chemical properties (Zaki et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be directly attributed to their molecular structure. The presence of heteroatoms and the specific arrangement of functional groups contribute to their unique physical characteristics. These properties are essential for determining the compounds' suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Their interaction with Lewis acids, for instance, showcases their versatility in forming new bonds and rings, thus highlighting their significance in organic synthesis (Lu & Shi, 2007).
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-12-13(19)16-15(17-14(12)20)18-8-7-10-5-3-4-6-11(10)9-18/h3-6H,2,7-9H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJTXAICLRLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-bromo-3-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4684752.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4684758.png)

![4-methoxy-3-methyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4684769.png)
![5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4684779.png)
![N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B4684784.png)
![3-methyl-N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)butanamide](/img/structure/B4684803.png)




![4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4684850.png)
![ethyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4684852.png)
![[1-(2-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4684860.png)